Egfr-IN-8
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Overview
Description
EGFR-IN-8 is a dual inhibitor targeting both the epidermal growth factor receptor and the hepatocyte growth factor receptor. This compound shows potential as a promising candidate for further development in treating epidermal growth factor receptor tyrosine kinase inhibitor-resistant non-small cell lung cancer .
Preparation Methods
The preparation of EGFR-IN-8 involves several synthetic routes and reaction conditions. One method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .
Chemical Reactions Analysis
EGFR-IN-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EGFR-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of epidermal growth factor receptor and hepatocyte growth factor receptor.
Biology: Helps in understanding the cellular processes involving epidermal growth factor receptor and hepatocyte growth factor receptor.
Medicine: Shows potential in treating non-small cell lung cancer that is resistant to epidermal growth factor receptor tyrosine kinase inhibitors.
Industry: Used in the development of new therapeutic agents targeting epidermal growth factor receptor and hepatocyte growth factor receptor
Mechanism of Action
EGFR-IN-8 exerts its effects by inhibiting the activity of the epidermal growth factor receptor and the hepatocyte growth factor receptor. These receptors are involved in cellular proliferation, differentiation, and survival. By inhibiting these receptors, this compound can reduce the growth and spread of cancer cells. The molecular targets and pathways involved include the adenosine triphosphate-binding site of the enzyme, which is crucial for the receptor’s activity .
Comparison with Similar Compounds
EGFR-IN-8 is unique in its dual inhibition of both the epidermal growth factor receptor and the hepatocyte growth factor receptor. Similar compounds include:
Gefitinib: An inhibitor of the epidermal growth factor receptor tyrosine kinase.
Erlotinib: Another inhibitor of the epidermal growth factor receptor tyrosine kinase.
Afatinib: A broader inhibitor targeting multiple members of the epidermal growth factor receptor family.
Osimertinib: A third-generation inhibitor targeting specific mutations in the epidermal growth factor receptor
This compound stands out due to its ability to target both the epidermal growth factor receptor and the hepatocyte growth factor receptor, making it a versatile and potent candidate for cancer therapy.
Properties
IUPAC Name |
N-[3-chloro-4-[5-[3-[[4-(cyclopropanecarbonylamino)-3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClF3N7O4/c33-25-15-22(38-29(45)19-4-2-12-37-16-19)8-10-23(25)27-42-30(47-43-27)18-3-1-5-20(13-18)39-31(46)40-21-9-11-26(24(14-21)32(34,35)36)41-28(44)17-6-7-17/h1-5,8-17H,6-7H2,(H,38,45)(H,41,44)(H2,39,40,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNSVLRVWGJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=C(C=C(C=C5)NC(=O)C6=CN=CC=C6)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClF3N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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